1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUGKFUJCBXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the mitochondrial respiratory chain, specifically in the tricarboxylic acid cycle.
Mode of Action
This compound interacts with its target, the succinate dehydrogenase enzyme, by inhibiting its function. This inhibition interferes with a number of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth.
Biochemical Pathways
The compound affects the tricarboxylic acid cycle and mitochondrial electron transport , as it inhibits the succinate dehydrogenase, the complex II in the mitochondrial respiration chain. This disruption in the biochemical pathway leads to the inhibition of fungal growth.
Result of Action
The result of the action of this compound is the inhibition of fungal growth. By inhibiting the succinate dehydrogenase enzyme, it disrupts key life functions of fungi, leading to their inability to grow and reproduce.
Biochemical Analysis
Biochemical Properties
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved.
Additionally, this compound has been shown to bind to certain proteins, such as histone deacetylases, which play a crucial role in the regulation of gene expression through chromatin remodeling. The binding of this compound to histone deacetylases can influence the acetylation status of histones, thereby affecting gene transcription and cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules within this pathway, this compound can alter cellular responses to external stimuli, impacting processes such as cell proliferation, differentiation, and apoptosis.
Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to enzyme active sites, leading to either inhibition or activation of enzyme activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates.
In addition to enzyme interactions, this compound can also modulate gene expression by binding to transcription factors and other DNA-binding proteins. This binding can influence the recruitment of coactivators or corepressors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects over time. These findings highlight the importance of considering temporal factors when evaluating the biochemical properties and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine the optimal dosage and potential toxic effects. It has been observed that the effects of this compound vary with different dosages, with low to moderate doses generally being well-tolerated. At these doses, this compound can exert beneficial effects on cellular function and metabolism without causing significant adverse effects.
At high doses, this compound has been reported to cause toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of careful dosage optimization in preclinical studies to minimize potential adverse effects while maximizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Additionally, this compound can interact with cofactors such as NADPH and FAD, which are essential for the catalytic activity of many enzymes. These interactions can modulate the activity of metabolic enzymes, leading to changes in the metabolic pathways in which they are involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into cells and subsequent distribution to different cellular compartments.
Within cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding proteins in the extracellular matrix.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria. The localization to the nucleus allows this compound to interact with transcription factors and other nuclear proteins, thereby influencing gene expression.
In the mitochondria, this compound can affect mitochondrial function and energy metabolism. The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct its localization and activity within the cell.
Biological Activity
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_8F_2N_2O. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The pyrazole ring is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the difluoromethyl group via fluorination techniques.
- Aldehyde functionalization at the 5-position through oxidation processes.
These synthetic routes are optimized to ensure high yield and purity of the final product.
Biological Activities
Research indicates that compounds containing pyrazole rings exhibit significant biological activities, including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell growth. For instance, studies on similar compounds indicate their effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) when combined with conventional therapies like doxorubicin .
- Antifungal Properties : Some derivatives have demonstrated moderate to excellent antifungal activity against phytopathogenic fungi. For example, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity than standard treatments .
- Anti-inflammatory Effects : Compounds with similar structures have been tested for anti-inflammatory properties, showing comparable effects to established anti-inflammatory drugs like indomethacin .
Case Studies
- Anticancer Activity :
- Antifungal Activity :
Interaction Studies
Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes or receptors. Techniques such as molecular docking and binding assays are employed to elucidate its mechanism of action and potential therapeutic effects.
Data Summary
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde, exhibit promising anticancer properties. Studies have shown that compounds with a difluoromethyl group can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been evaluated for their ability to target specific cancer cell lines, demonstrating significant cytotoxic effects .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Research highlights that some derivatives show superior anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin, making them potential candidates for treating inflammatory diseases .
Selective COX Inhibition
Recent studies have identified selective inhibitors of COX-2 derived from pyrazole structures, which are associated with reduced gastrointestinal side effects compared to non-selective COX inhibitors. The selectivity index of these compounds suggests their potential as safer alternatives for pain management .
General Synthetic Approaches
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and aldehyde functionality. Common methods include:
- Condensation Reactions : Utilizing hydrazones and appropriate carbonyl compounds to form the pyrazole structure.
- Difluoromethylation : Employing difluoromethylating agents in the presence of bases to introduce the difluoromethyl group effectively.
Case Study: Synthesis Optimization
A notable study optimized the synthesis process by employing nanocatalysts to enhance reaction yields and reduce reaction times. The use of nanoscale titanium dioxide in esterification reactions significantly improved the efficiency of synthesizing pyrazole derivatives .
Key Findings
Structure-activity relationship studies have elucidated how modifications on the pyrazole ring influence biological activity. For instance, substituents at specific positions on the pyrazole ring can enhance selectivity for COX enzymes or increase cytotoxicity against cancer cells .
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole | Structure | Exhibits anti-inflammatory properties |
| 4-(Difluoromethyl)-1-methylpyrazole | Structure | Studied for fungicidal activity |
| 3-Pyridinylpyrazoles | Structure | Known for diverse biological activities |
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carbaldehyde Derivatives
Structural and Electronic Comparisons
Key Compounds for Comparison :
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Substituents: Methyl (position 3), phenoxy (position 5), phenyl (position 1). Structural features: Planar pyrazole ring with dihedral angles of 73.67° (phenyl ring) and 45.99° (phenoxy ring) .
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde Substituents: Methyl (positions 1 and 3), 3-methylphenoxy (position 5). Structural features: Dihedral angles of 86.5° and 82.3° between pyrazole and aryl rings in two independent molecules . Steric effects: Bulkier 3-methylphenoxy group may hinder intermolecular interactions compared to the phenyl group in the target compound.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Substituents: Trifluoromethyl (position 3), 3-chlorophenylsulfanyl (position 5).
- Electronic effects: The trifluoromethyl group is more electronegative than difluoromethyl, while the sulfanyl group enhances lipophilicity.
Table 1: Structural and Electronic Properties
Crystallographic and Stability Insights
- Crystal Packing : Weak intermolecular interactions (C–H···π, C–H···O) stabilize pyrazole carbaldehydes . The target compound’s difluoromethyl group may introduce C–F···H interactions, enhancing crystalline stability.
- Thermal Stability : Trifluoromethyl and sulfanyl derivatives decompose above 200°C, suggesting the target compound may exhibit similar thermal resilience .
Preparation Methods
General Synthetic Strategy Overview
The preparation of difluoromethyl-substituted pyrazoles typically involves:
- Introduction of the difluoromethyl group (-CF2H) onto the pyrazole core via cross-coupling or radical difluoromethylation.
- Functionalization of the pyrazole ring at specific positions, such as formylation at the 5-position.
- Installation of the phenyl substituent at the 3-position either before or after difluoromethylation.
The synthetic challenge lies in achieving regioselectivity and high purity while avoiding isomer formation.
Stepwise Preparation Methodologies
Difluoromethylation of Pyrazole Derivatives
A notable method involves the transformation of halogenated pyrazoles into difluoromethylated derivatives through diazotization and coupling with difluoromethylating agents:
- Starting from halogenated aminopyrazoles (e.g., 4-bromo-1-methyl-1H-pyrazole-3-amine), diazotization with sodium nitrite under acidic conditions forms diazonium salts.
- These salts then undergo coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide as a catalyst to yield 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazoles with high yield (~88%) and purity (>98% by HPLC).
- This method avoids isomer formation common in traditional processes and is scalable.
Grignard Reaction and Carboxylation
- The halogen atom on the difluoromethylated pyrazole is exchanged via Grignard reagents (e.g., isopropyl magnesium chloride).
- The resulting organomagnesium intermediate is then reacted with carbon dioxide to introduce a carboxyl group at the pyrazole ring position.
- Subsequent quenching and recrystallization yield the carboxylic acid derivative with high purity and a total yield of up to 64% over three steps.
Formylation to Obtain Pyrazole-5-carbaldehyde
The conversion of pyrazole carboxylic acids to aldehydes (carbaldehydes) can be achieved through reduction methods such as:
- DIBAL-H (diisobutylaluminum hydride) reduction of the carboxylic acid or ester intermediate.
- Alternatively, Vilsmeier-Haack formylation on the pyrazole ring can introduce the aldehyde group at the 5-position selectively.
The phenyl substituent at the 3-position can be introduced either via Suzuki or Stille cross-coupling reactions on appropriately halogenated pyrazoles before or after difluoromethylation, depending on the synthetic route.
Representative Reaction Scheme for Preparation
Advanced Difluoromethylation Techniques
Recent research highlights the use of transient trifluoromethylhydrazine intermediates for direct synthesis of trifluoromethylated pyrazoles in one-pot procedures, which could be adapted for difluoromethyl analogues:
- The method involves trapping transiently generated trifluoromethylhydrazine with dialdehydes or diketones under acidic conditions in dichloromethane.
- This approach suppresses side reactions and yields pharmaceutically relevant trifluoromethyl pyrazoles in good yields.
- Although focused on trifluoromethyl groups, the principles may be extended to difluoromethylation with suitable reagents.
Notes on Late-Stage Difluoromethylation
- Late-stage difluoromethylation strategies enable the introduction of -CF2H groups onto complex molecules, including arenes and heterocycles, via cross-coupling or radical processes.
- For pyrazoles, coupling of aryl halides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation is a viable route to access difluoromethylated arenes, which can be adapted for pyrazole derivatives.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation + Diazotization + Difluoromethyl Coupling + Grignard Carboxylation | Aminopyrazole derivatives | Br2/I2, NaNO2, KCF2HBF3, Cu2O, iPrMgCl, CO2 | Aqueous acidic, nitrogen atmosphere, low temperature | High regioselectivity, high purity, scalable | Multi-step, requires careful temperature control |
| One-pot Trapping of Trifluoromethylhydrazine | Di-Boc trifluoromethylhydrazine + dialdehydes | Strong acid, DCM solvent | Room temperature, acidic conditions | One-pot, diverse pyrazole derivatives | Stability issues with intermediates, focused on trifluoromethyl |
| Late-stage Difluoromethylation via Cross-Coupling | Aryl halides, difluoroacetate esters | Pd-catalysts, hydrolysis, decarboxylation | High temperature for decarboxylation | Access to difluoromethyl arenes | Limited to electron-deficient substrates, multi-step |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
